molecular formula C15H22N2O2 B1524287 Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate CAS No. 1049677-43-1

Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate

Cat. No.: B1524287
CAS No.: 1049677-43-1
M. Wt: 262.35 g/mol
InChI Key: WKIMZHRFTRPBGZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 . It is used in research and is a part of the heterocyclic building blocks, aromatic heterocycles, indolines, organic building blocks, amines, and amides .


Synthesis Analysis

The synthesis of indole derivatives, such as this compound, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is part of the indoline family, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.35 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Charge Transfer Dynamics

Research on a structurally similar compound, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), reveals insights into intramolecular charge-transfer (ICT) dynamics. This work demonstrates the coherent and homogeneous ICT dynamics of NTC6, highlighting its potential in studying charge transfer processes in organic molecules. The findings suggest NTC6's rigid structure promotes a narrow conformational distribution, facilitating the ICT reaction (Park et al., 2014).

Synthetic Applications and Chiral Auxiliaries

The synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) as a new chiral auxiliary for dipeptide synthesis and other transformations demonstrate the versatility of tert-butyl substituted compounds in synthetic organic chemistry. This compound's ability to facilitate the preparation of enantiomerically pure acids and dipeptides highlights its importance in the synthesis of biologically active molecules (Studer et al., 1995).

Palladium-Catalyzed Aminocarbonylations

Dimethylformamide (DMF) has been used as a carbon monoxide source in palladium-catalyzed aminocarbonylation reactions involving aryl bromides, where the presence of tert-butoxide is crucial for the reaction's success. This method represents a convenient alternative for carbonylation reactions, especially on a small scale, highlighting the role of tert-butyl derivatives in facilitating these processes (Wan et al., 2002).

Safety and Hazards

The compound is labeled with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-7-6-10(16)8-12(11)17/h6-8H,9,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIMZHRFTRPBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679392
Record name tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-43-1
Record name tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate (500 mg, 1.9 mmol) in MeOH (25 mL), under nitrogen, Pd/C (wet w/MeOH) was added and the atmosphere changed to hydrogen. The reaction mixture was stirred at RT for 3 h. The reaction mixture was filtered through a pad of celite and evaporated to give the title compound as a thick liquid.
Quantity
500 mg
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reactant
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
Reactant of Route 2
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
Reactant of Route 3
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
Reactant of Route 4
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
Reactant of Route 5
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
Reactant of Route 6
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate

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